BenchChemオンラインストアへようこそ!

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Drug-likeness Physicochemical property

This 2-bromo positional isomer fills a critical gap in tetrahydroquinoline-benzamide SAR libraries. The ortho-bromo geometry creates a distinct electrostatic surface for halogen bonding studies and elevates logP to 4.43, making it suitable for membrane permeability-limited cellular assays. Use as a reference compound in physicochemical profiling panels alongside unsubstituted and para-substituted analogues. No experimental IC50/Kd reported—requires in-house characterization. Ideal for computational QM/MM studies of halogen bond contributions to target engagement.

Molecular Formula C20H19BrN2O2
Molecular Weight 399.288
CAS No. 932293-53-3
Cat. No. B2840078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS932293-53-3
Molecular FormulaC20H19BrN2O2
Molecular Weight399.288
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4CC4
InChIInChI=1S/C20H19BrN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24)
InChIKeyJTAREGKLSSPKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932293-53-3): Structural Context for Scientific Procurement


2-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932293-53-3) is a synthetic small molecule belonging to the class of N-(1-cyclopropanecarbonyl-tetrahydroquinolinyl)benzamides . This compound features a 2-bromobenzamide moiety attached to the 6-position of a 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline scaffold. Its molecular formula is C20H19BrN2O2 (MW = 399.288 g/mol). The ortho-bromo substitution on the benzamide ring distinguishes it from related halogenated and unsubstituted analogues. However, published quantitative biological activity data directly attributable to this specific compound remain absent from the peer-reviewed literature and authoritative public databases as of the search date, limiting evidence-based differentiation to computed molecular properties and structural class inference.

Why In-Class Substitution of 2-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932293-53-3) Is Not Advisable Without Quantitative Evidence


Compounds within the N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide class cannot be assumed to possess interchangeable biological activity or physicochemical properties. The position and nature of the halogen substituent on the benzamide ring are known to critically influence target binding, metabolic stability, and lipophilicity in related bromodomain inhibitor and kinase inhibitor series [1]. The 2-bromo substituent in CAS 932293-53-3 introduces a sterically and electronically distinct ortho-halogen that may engage in halogen bonding, alter the dihedral angle of the amide, and increase logP relative to unsubstituted or meta-substituted analogues. Without compound-specific quantitative data, generic substitution risks loss of target engagement, altered selectivity, or unexpected pharmacokinetic behaviour. The sections below attempt to characterise the limited available differentiation points.

Quantitative Differentiation Evidence for CAS 932293-53-3: Computed Molecular Properties and Structural Comparator Analysis


Computed Lipophilicity (logP) Differentiates 2-Bromo Derivative from Unsubstituted Benzamide Analogue

The 2-bromo substituent in CAS 932293-53-3 increases computed logP by approximately 0.9 units relative to the unsubstituted benzamide analogue (CAS 899735-48-9), indicating substantially higher lipophilicity . Higher logP can translate into improved membrane permeability but may also increase off-target binding and reduce aqueous solubility. This difference is relevant when selecting a compound for cellular assays versus biochemical assays, or when optimizing ADME properties in a lead series.

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (PSA) Contrast Between 2-Bromo Compound and 4-Isopropoxy Analogue Informs Permeability Selection

The target compound has a computed topological polar surface area (TPSA) of 97.14 Ų , which is substantially higher than the 4-isopropoxy-substituted analogue (CAS 946245-35-8, estimated TPSA ≈ 68 Ų based on the additional ether oxygen contributing to a different H-bond profile). For CNS-targeted programmes, a TPSA below 90 Ų is empirically preferred for passive blood-brain barrier penetration. The higher PSA of CAS 932293-53-3 suggests it may be less CNS-penetrant than the 4-isopropoxy congener, a relevant distinction when selecting compounds for peripheral versus CNS target engagement.

Polar surface area CNS permeability ADME

Ortho-Bromo Substitution Allows Halogen Bonding Interactions Absent from Unsubstituted and Meta-Chloro Analogues

The ortho-bromo substituent on the benzamide ring of CAS 932293-53-3 can participate in halogen bonding with protein backbone carbonyls or side-chain acceptors, an interaction that is geometrically and electronically unavailable to the unsubstituted analogue (CAS 899735-48-9) or the 3-chloro congener (CAS 899735-45-6) [1]. In tetrahydroquinoline-based bromodomain inhibitor series, ortho-halogen substitution has been associated with altered selectivity between BET family bromodomains (BRD2, BRD3, BRD4) and improved binding to the acetyl-lysine recognition pocket. This potential for enhanced target engagement through directed halogen bonding represents a structurally rationalised but experimentally unconfirmed differentiation point for CAS 932293-53-3.

Halogen bonding Structure-based design Molecular recognition

Recommended Application Scenarios for 2-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932293-53-3) Based on Available Evidence


Bromodomain Inhibitor SAR Probe Requiring Increased Lipophilicity for Cellular Target Engagement

Given its elevated computed logP (4.43) relative to the unsubstituted benzamide analogue, CAS 932293-53-3 may serve as a tool compound to explore the effect of increased lipophilicity on bromodomain target engagement in cellular assays, particularly where membrane permeability is a limiting factor for activity [1]. The ortho-bromo substitution also provides a potential halogen bond donor for structure-guided optimisation of BET bromodomain selectivity [1]. Researchers should note that no experimental IC50, Kd, or selectivity profile for this specific compound has been reported; initial characterisation is required.

Kinase Profiling Panel Where CDK Selectivity Across the Tetrahydroquinoline Series Needs Systematic Mapping

The tetrahydroquinoline scaffold has documented activity against multiple cyclin-dependent kinases (CDK4, CDK6, CDK9, CDK11A) as shown by BindingDB entries for structurally related compounds [2]. CAS 932293-53-3, with its ortho-bromo substituent, could be included in a kinase selectivity panel to map the structure-selectivity relationship as a function of halogen substitution pattern. This compound fills a positional isomer gap (2-bromo) in a series that includes 3-chloro and 4-substituted variants, enabling systematic SAR exploration.

Computational Chemistry Studies on Halogen Bonding in Benzamide-Tetrahydroquinoline Series

The ortho-bromo geometry of CAS 932293-53-3 makes it a suitable candidate for quantum mechanical (QM) calculations and molecular dynamics simulations examining halogen bonding contributions to protein-ligand binding energy [1]. Unlike meta- or para-halogenated analogues that orient the halogen away from the amide carbonyl, the ortho position creates a distinct electrostatic surface that can be probed by computational methods. Co-crystallisation efforts with bromodomain targets could validate predicted halogen bond geometries.

Physicochemical Profiling Benchmark for Tetrahydroquinoline-Benzamide Compound Libraries

With its computed logP of 4.43, TPSA of 97.14 Ų, and no Rule-of-5 violations , CAS 932293-53-3 can serve as a reference compound in physicochemical profiling panels within tetrahydroquinoline-benzamide compound libraries. When paired with the unsubstituted analogue (logP ≈ 3.50) and the 4-isopropoxy variant (lower PSA), this compound helps establish structure-property relationship (SPR) trends that guide library design for specific ADME objectives.

Quote Request

Request a Quote for 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.